Plasma Kallikrein (PKa) Inhibitory Potency: A Direct Comparison of P1 Groups
In the development of sebetralstat, the compound 13a, which incorporates the 3-fluoro-4-methoxypyridine P1 group, demonstrated a PKa IC50 of 3.0 nM [1]. This represents a significant improvement over earlier P1 groups. For instance, compound 2, which contains a different P1 group, had a PKa IC50 of 62 nM [1]. The 3-fluoro-4-methoxypyridine P1 group was identified as having 'particularly favorable properties' and was key to achieving the potent, selective, and orally bioavailable profile of sebetralstat [1].
| Evidence Dimension | PKa Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 3.0 nM (Compound 13a, containing the 3-fluoro-4-methoxypyridine P1 group) |
| Comparator Or Baseline | IC50 = 62 nM (Compound 2, with a different P1 group) |
| Quantified Difference | ~21-fold increase in potency |
| Conditions | In vitro enzymatic assay for PKa inhibition |
Why This Matters
This direct, quantitative comparison establishes the 3-fluoro-4-methoxypyridine group as a superior P1 ligand for achieving high target potency in PKa inhibitor programs.
- [1] Davie, R. L., Edwards, H. J., Evans, D. M., Hodgson, S. T., Stocks, M. J., Smith, A. J., ... & Hampton, S. L. (2022). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Journal of Medicinal Chemistry, 65(20), 13629–13644. View Source
